Cas no 1806905-30-5 (3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine)

3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine
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- インチ: 1S/C8H6F2IN3/c9-8(10)6-1-5(11)4(2-12)7(3-13)14-6/h1,8H,2,12H2
- InChIKey: JFECLTVTQOARAJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=NC(C#N)=C1CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 62.7
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029040983-250mg |
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine |
1806905-30-5 | 97% | 250mg |
$998.40 | 2022-03-31 | |
Alichem | A029040983-500mg |
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine |
1806905-30-5 | 97% | 500mg |
$1,695.20 | 2022-03-31 | |
Alichem | A029040983-1g |
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine |
1806905-30-5 | 97% | 1g |
$3,158.80 | 2022-03-31 |
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridineに関する追加情報
Recent Advances in the Study of 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine (CAS: 1806905-30-5)
The compound 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine (CAS: 1806905-30-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the versatility of 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine as a key intermediate in the synthesis of novel heterocyclic compounds. Its structural motif, featuring an aminomethyl group, a cyano group, and a difluoromethyl group, makes it a valuable scaffold for the development of bioactive molecules. Researchers have successfully employed this compound in the synthesis of potential kinase inhibitors, demonstrating its utility in targeting various signaling pathways implicated in cancer and inflammatory diseases.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers utilized 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine as a precursor to develop a series of potent and selective JAK2 inhibitors. The study reported that derivatives of this compound exhibited nanomolar inhibitory activity against JAK2, a key kinase involved in myeloproliferative disorders. The presence of the difluoromethyl group was found to enhance the metabolic stability of the inhibitors, addressing a common challenge in drug development.
Another notable application of this compound was reported in the field of positron emission tomography (PET) imaging. A research team at a leading pharmaceutical company successfully radiolabeled 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine with fluorine-18, creating a novel PET tracer for imaging neurodegenerative diseases. The tracer demonstrated excellent blood-brain barrier penetration and high target specificity in preclinical models, suggesting its potential for clinical translation.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the preparation of 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine. A team of organic chemists developed a more efficient and scalable synthetic route, reducing the number of steps from seven to four while maintaining high yield and purity. This improvement is particularly significant for large-scale production and could facilitate further research and development efforts.
Looking ahead, the unique properties of 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine continue to inspire innovative research directions. Current investigations are exploring its potential in covalent inhibitor design, leveraging the reactivity of the cyano and aminomethyl groups. Additionally, computational studies are being conducted to better understand its binding interactions with various biological targets, which could inform the rational design of next-generation therapeutics.
In conclusion, 3-(Aminomethyl)-2-cyano-6-(difluoromethyl)-4-iodopyridine (CAS: 1806905-30-5) represents a promising chemical entity with diverse applications in medicinal chemistry and drug discovery. The recent studies highlighted in this brief demonstrate its potential as a versatile building block for bioactive molecules and imaging agents. As research progresses, this compound is likely to play an increasingly important role in the development of novel therapeutic strategies for challenging diseases.
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